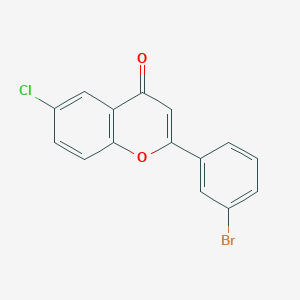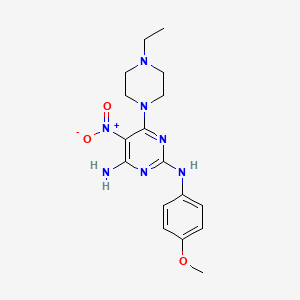
Methyl 2-azido-3-phenylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-azido-3-phenylprop-2-enoate is an organic compound with the molecular formula C10H9N3O2 It is characterized by the presence of an azido group (-N3) attached to a phenylprop-2-enoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-azido-3-phenylprop-2-enoate typically involves the reaction of methyl 3-phenylprop-2-enoate with sodium azide. The reaction is carried out in the presence of a suitable solvent, such as acetic acid and ethanol, at low temperatures to ensure the formation of the desired azido compound . The reaction conditions are optimized to favor the addition of the azido group at the desired position on the phenylprop-2-enoate moiety.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes ensuring the availability of high-purity starting materials, maintaining precise reaction conditions, and implementing safety measures to handle the potentially hazardous azido group.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-azido-3-phenylprop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions
Sodium Azide:
Hydrogen Gas and Palladium Catalyst: Used for the reduction of the azido group to an amine.
Alkynes: Used in cycloaddition reactions to form triazoles.
Major Products Formed
Amines: Formed through the reduction of the azido group.
Triazoles: Formed through cycloaddition reactions with alkynes.
Applications De Recherche Scientifique
Methyl 2-azido-3-phenylprop-2-enoate has several applications in scientific research:
Biology: Employed in the study of biological pathways and mechanisms due to its ability to form bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of methyl 2-azido-3-phenylprop-2-enoate involves its ability to undergo various chemical transformations, leading to the formation of bioactive compounds. The azido group is highly reactive and can participate in cycloaddition reactions, forming triazoles that interact with biological targets. These interactions can modulate various molecular pathways, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Methyl 2-azido-3-phenylprop-2-enoate can be compared with other azido compounds, such as:
- Methyl 2-azido-3-phenylpropanoate
- Methyl 2-azido-3-phenylbut-2-enoate
These compounds share the azido functional group but differ in their structural frameworks, leading to variations in their reactivity and applications.
Propriétés
Numéro CAS |
5256-71-3 |
|---|---|
Formule moléculaire |
C10H9N3O2 |
Poids moléculaire |
203.20 g/mol |
Nom IUPAC |
methyl 2-azido-3-phenylprop-2-enoate |
InChI |
InChI=1S/C10H9N3O2/c1-15-10(14)9(12-13-11)7-8-5-3-2-4-6-8/h2-7H,1H3 |
Clé InChI |
HZPRAUOGOBIGGF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=CC1=CC=CC=C1)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


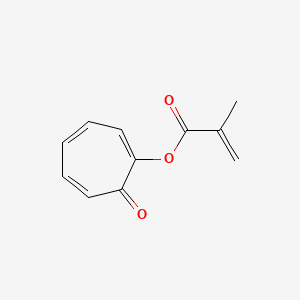
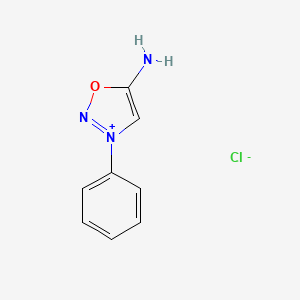
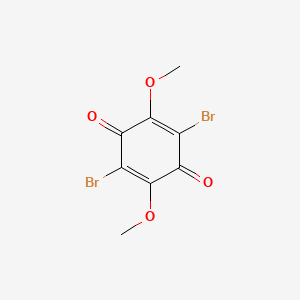
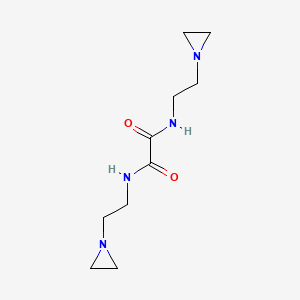
![7H-Benzo[c]phenothiazine, 7-chloroacetyl-](/img/structure/B14161072.png)
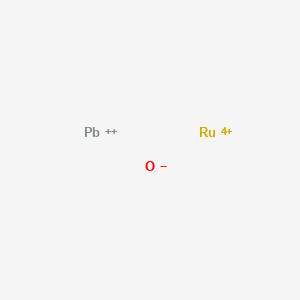
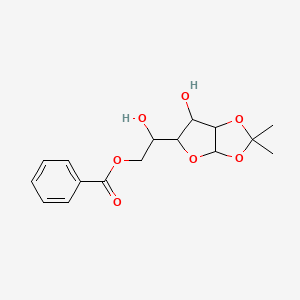


![N,N'-{4-[(E)-phenyldiazenyl]benzene-1,3-diyl}bis(1,3-benzodioxole-5-carboxamide)](/img/structure/B14161113.png)
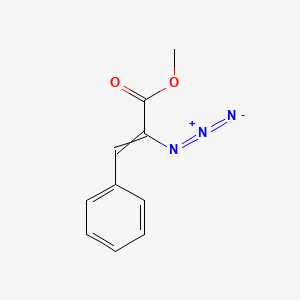
![3-(4-Tert-butylphenyl)-6-(thiophen-2-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14161124.png)
